molecular formula C6H10FNO2 B126224 (1r,3s,4s)-3-Amino-4-fluorocyclopentane-1-carboxylic acid CAS No. 141765-38-0

(1r,3s,4s)-3-Amino-4-fluorocyclopentane-1-carboxylic acid

Cat. No. B126224
M. Wt: 147.15 g/mol
InChI Key: MMLGUKKNNZUWAE-YUPRTTJUSA-N
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Description

Typically, a compound description includes its IUPAC name, common names, structural formula, and molecular formula. It may also include the type of compound (organic, inorganic, etc.) and the class of compound (alcohol, acid, etc.).



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound. It includes identifying functional groups, stereochemistry, and molecular geometry.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, refractive index, acidity or basicity (pKa), and reactivity.


Scientific Research Applications

Diagnostic Imaging in Prostate Carcinoma

(1r,3s,4s)-3-Amino-4-fluorocyclopentane-1-carboxylic acid derivatives, specifically anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (anti-3-18F-FACBC), have been used in positron emission tomography/computed tomography (PET/CT) for detecting prostate carcinoma relapse. 18F-FACBC PET/CT has shown a pooled sensitivity of 87% and specificity of 66% in detecting prostate carcinoma recurrence. These studies highlight the potential of (1r,3s,4s)-3-Amino-4-fluorocyclopentane-1-carboxylic acid derivatives in non-invasive metabolic imaging techniques for diagnosing recurrent prostate carcinoma (Ren et al., 2016) (Laudicella et al., 2019).

Peptide Studies and Membrane Interactions

The derivative TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) is used extensively in peptide studies. Its incorporation into peptides allows for the analysis of backbone dynamics and secondary structure through various spectroscopic and physicochemical techniques. This derivative also plays a critical role in studying the interaction of peptides with membranes, protein, and nucleic acids, providing valuable insights into peptide orientation and dynamics in these complex environments (Schreier et al., 2012).

Biological Activity of Carboxylic Acids

Carboxylic acids, including (1r,3s,4s)-3-Amino-4-fluorocyclopentane-1-carboxylic acid, are known for their biological activities. They are used as precursors for a variety of industrial chemicals. The review of carboxylic acids highlights their impact on microbes like Escherichia coli and Saccharomyces cerevisiae, showing their potential as inhibitors and preservatives, and emphasizes the need for metabolic engineering strategies to increase robustness and improve industrial performance (Jarboe et al., 2013).

Environmental Impact and Degradation

Studies on polyfluoroalkyl chemicals, which might include derivatives of (1r,3s,4s)-3-Amino-4-fluorocyclopentane-1-carboxylic acid, focus on their environmental fate and biodegradability. These reviews detail the microbial degradation pathways, half-lives, and potential defluorination of such compounds, emphasizing the need for further research in biodegradation studies and environmental monitoring (Liu & Avendaño, 2013).

Safety And Hazards

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Future Directions

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For a specific compound, you may need to consult scientific literature or databases. Please note that not all compounds will have information available in all these categories. If you have a different compound or more specific questions about this compound, feel free to ask!


properties

IUPAC Name

(1R,3S,4S)-3-amino-4-fluorocyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO2/c7-4-1-3(6(9)10)2-5(4)8/h3-5H,1-2,8H2,(H,9,10)/t3-,4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLGUKKNNZUWAE-YUPRTTJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C[C@@H]([C@H]1N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433682
Record name (1R,3S,4S)-3-amino-4-fluorocyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1r,3s,4s)-3-Amino-4-fluorocyclopentane-1-carboxylic acid

CAS RN

262279-96-9
Record name (1R,3S,4S)-3-amino-4-fluorocyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1r,3s,4s)-3-Amino-4-fluorocyclopentane-1-carboxylic acid
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